molecular formula C8H7ClN4O2 B13905098 5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid

5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid

Cat. No.: B13905098
M. Wt: 226.62 g/mol
InChI Key: BFMBHQZQBXFKTK-UHFFFAOYSA-N
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Description

5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .

Preparation Methods

The synthesis of 5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis reactions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in the treatment of diseases such as cancer, inflammation, and viral infections.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H7ClN4O2

Molecular Weight

226.62 g/mol

IUPAC Name

5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C8H7ClN4O2/c1-10-6-2-5(9)12-7-4(8(14)15)3-11-13(6)7/h2-3,10H,1H3,(H,14,15)

InChI Key

BFMBHQZQBXFKTK-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NC2=C(C=NN12)C(=O)O)Cl

Origin of Product

United States

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